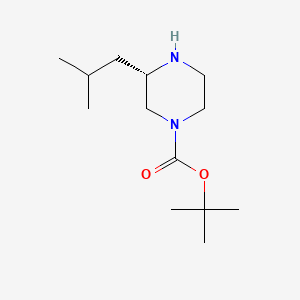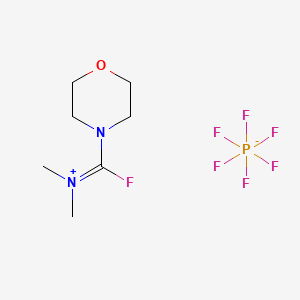
Ac-Asp-Met-Gln-Asp-AMC
Übersicht
Beschreibung
Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) is a fluorogenic substrate for Caspase 3 (Apopain), a cysteine protease that is rapidly activated during apoptosis . Caspase 3 cleaves several substrates, including poly (ADP-ribose) polymerase (PARP), and is activated by Caspases 8, 9, and 10 . It also cleaves and activates caspase 6 and 7 . Ac-DMQD-AMC is reported to be a more specific caspase-3 substrate than Ac-DEVD-AMC .
Molecular Structure Analysis
The molecular weight of Ac-Asp-Met-Gln-Asp-AMC is 706.23 . The molecular formula is C30H38N6O12S.Physical And Chemical Properties Analysis
Ac-Asp-Met-Gln-Asp-AMC is a white or off-white powder. It has a molecular weight of 706.23 and a CAS Number of 355137-38-1 . It is stored at -20 °C or below .- “Substrate Specificities of Caspase Family Proteases” by Talanian, R.V. et al. (1997) .
- “Drug resistance of human glioblastoma cells conferred by a tumor-specific mutant epidermal growth factor receptor through modulation of Bcl-XL and caspase-3-like proteases” by Nagane, M. et al. (1998) .
- “Caspases as Therapeutic Targets in Alzheimer’s Disease: Is It Time to “Cut” to the Chase?” by Troy T. Rohn, Elizabeth Head (2009) .
Wissenschaftliche Forschungsanwendungen
Caspase-3 Substrate
Ac-Asp-Met-Gln-Asp-AMC (also known as Ac-DMQD-AMC) is a more specific substrate for caspase-3 than Ac-DEVD-AMC . Caspase-3 is a crucial enzyme in the execution phase of cell apoptosis, or programmed cell death. By serving as a substrate for this enzyme, Ac-DMQD-AMC can be used to study the mechanisms of apoptosis and the role of caspase-3 in this process.
Wirkmechanismus
Target of Action
The primary target of the compound Ac-Asp-Met-Gln-Asp-AMC is Caspase 3 , also known as Apopain . Caspase 3 is a cysteine protease that plays a crucial role in the execution phase of cell apoptosis .
Mode of Action
Ac-Asp-Met-Gln-Asp-AMC acts as a fluorogenic substrate for Caspase 3 . It is cleaved by Caspase 3 during the process of apoptosis . The cleavage of this substrate results in the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified by its emission at 440-460 nm when excited at 360-380 nm .
Biochemical Pathways
The activation of Caspase 3 is a key step in the apoptosis pathway. It is activated by Caspases 8, 9, and 10 . Once activated, Caspase 3 cleaves and activates caspase 6 and 7 . It also cleaves several substrates, including poly (ADP-ribose) polymerase (PARP) .
Pharmacokinetics
It is known that the compound should be stored at -20 °c or below to maintain its stability .
Result of Action
One of the significant results of the action of Ac-Asp-Met-Gln-Asp-AMC is the cleavage of the amyloid precursor protein (APP), contributing to Amyloid beta formation . This process has been implicated in Alzheimer’s disease .
Eigenschaften
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJTAOSTJMQCI-TUFLPTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















